molecular formula C22H28O3 B8560783 1-Methylheptyl 4-Benzyloxybenzoate CAS No. 127319-86-2

1-Methylheptyl 4-Benzyloxybenzoate

Cat. No. B8560783
M. Wt: 340.5 g/mol
InChI Key: UXZXZHOYLIFWGP-UHFFFAOYSA-N
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Patent
US05116531

Procedure details

The compound obtained in (1) above was dissolved in 15 ml of ethanol, and 0.36 g of 10 % palladium-on-carbon was added to the solution to conduct hydrogenation in a hydrogen atmosphere to obtain 1.29 g of the titled compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.36 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:25]=[CH:24][C:12]([C:13]([O:15][CH:16]([CH3:23])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:14])=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[OH:8][C:9]1[CH:25]=[CH:24][C:12]([C:13]([O:15][CH:16]([CH3:23])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:14])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)OC(CCCCCC)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.36 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)OC(CCCCCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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